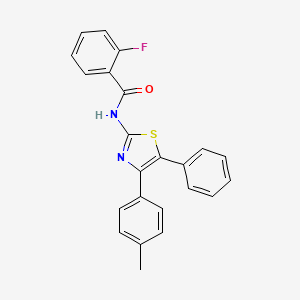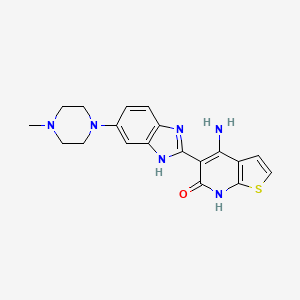
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is an organic compound with potential applications in various scientific fields. It's characterized by its unique molecular structure, which includes a cyclohexyl group and a urea moiety, linked through a pyrrolidinyl core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions:
Formation of the Pyrrolidinyl Core: : Starting with the condensation of 4-ethoxybenzaldehyde and an appropriate amine derivative to form an imine intermediate.
Cyclization: : The imine undergoes cyclization with a cyclohexanone derivative to form the pyrrolidine ring.
Urea Formation: : The pyrrolidinyl compound is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final urea derivative.
Industrial Production Methods: While the laboratory synthesis provides a general method, industrial production scales up these reactions. The process might involve batch or continuous flow reactors with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the cyclohexyl or pyrrolidinyl moieties, under the influence of strong oxidizing agents.
Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols under appropriate conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly on the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation typically yields carboxylic acids or ketones.
Reduction often produces secondary alcohols.
Substitution reactions can yield a variety of derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has notable applications in:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological targets, possibly as a pharmacophore in drug design.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : Applied in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The compound's mechanism of action involves its ability to interact with specific molecular targets within cells. It can inhibit or activate enzymes, modulate receptor activity, or interfere with signaling pathways. The exact pathways depend on the context of its use, such as enzyme inhibition in medicinal applications.
Comparación Con Compuestos Similares
Compared to other cyclohexyl urea derivatives, 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea stands out due to its unique substitution pattern and the presence of a pyrrolidinyl core. Similar compounds include:
1-Cyclohexyl-3-((1-phenyl-5-oxopyrrolidin-3-yl)methyl)urea
1-Cyclohexyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This uniqueness makes this compound a compound of interest for further study.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIOEKDXOMMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
![2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2955044.png)

![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2955053.png)


![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)

